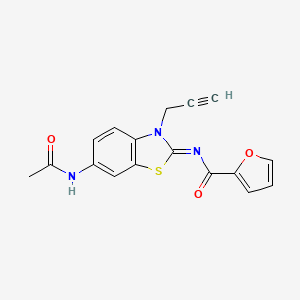
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, also known as APF, is a fluorescent probe used in scientific research to detect and measure oxidative stress in cells. APF is a synthetic compound that has been synthesized through a series of chemical reactions, and it has been found to have a range of applications in the field of biochemistry and molecular biology.
Wirkmechanismus
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide works by reacting with ROS and RNS to form a fluorescent compound that can be detected using a fluorescence microscope or a flow cytometer. The fluorescent signal generated by this compound is proportional to the amount of ROS or RNS present in the cell or tissue sample, allowing researchers to measure the level of oxidative stress in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and tissues. It can protect cells from oxidative damage by scavenging ROS and RNS, and it can also modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has been used to study the mechanisms of action of various drugs and natural compounds that have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is its high sensitivity and specificity for detecting ROS and RNS in cells and tissues. It is a non-toxic and non-invasive probe that can be used in live cells and tissues, allowing researchers to study the dynamics of oxidative stress in real-time. However, this compound has some limitations, including its dependence on the concentration and type of ROS and RNS present in the sample. It can also be affected by other factors, such as pH and temperature, which can alter the fluorescence signal.
Zukünftige Richtungen
There are several future directions for the use of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide in scientific research. One area of interest is the development of new fluorescent probes that can detect specific types of ROS and RNS with high sensitivity and specificity. Another area of interest is the application of this compound in clinical research, where it could be used to monitor the level of oxidative stress in patients with various diseases. Finally, this compound could be used to study the mechanisms of action of new drugs and natural compounds that have antioxidant properties, which could lead to the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves several steps, starting with the reaction between furan-2-carboxylic acid and thionyl chloride to form furan-2-carbonyl chloride. The resulting compound is then reacted with 6-amino-3-prop-2-ynyl-1,3-benzothiazol-2-one to produce the intermediate compound. Finally, the intermediate compound is acetylated with acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has been widely used in scientific research to detect oxidative stress in cells. It is a highly sensitive and specific probe that can detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in living cells and tissues. This compound has been used to study the role of oxidative stress in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-3-8-20-13-7-6-12(18-11(2)21)10-15(13)24-17(20)19-16(22)14-5-4-9-23-14/h1,4-7,9-10H,8H2,2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJBXBSSOVUHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

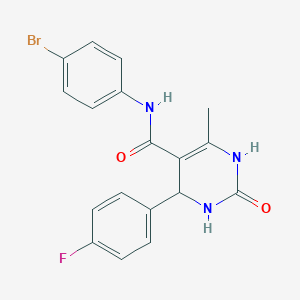

![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
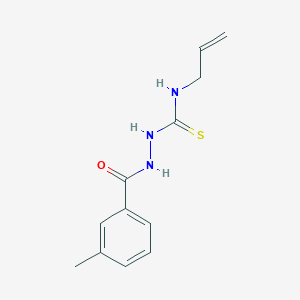

![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)
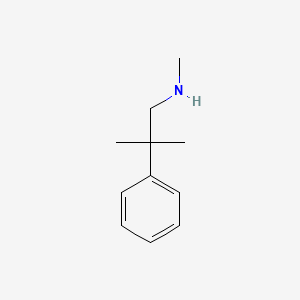
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)

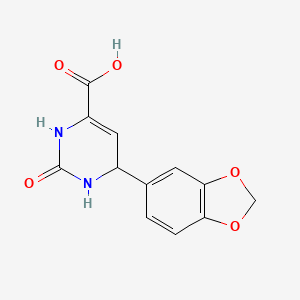

![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)